molecular formula C19H21FN4 B4004742 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)methanamine

Cat. No.: B4004742
M. Wt: 324.4 g/mol
InChI Key: YYLLLXCFSRGEFW-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)methanamine is a useful research compound. Its molecular formula is C19H21FN4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.17502485 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

Research on similar compounds, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has revealed potential antipsychotic properties. These compounds, including derivatives of 1-(1,3-dimethyl-1H-pyrazol-5-yl) structures, have been evaluated in behavioral animal tests and exhibited an antipsychotic-like profile without interacting with dopamine receptors, a common target for existing antipsychotic drugs. The unique action mechanism and absence of typical antipsychotic side effects, such as dopamine receptor interaction, highlight their potential as novel antipsychotic agents. Notably, one compound, 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol, demonstrated inhibition of conditioned avoidance responding in rats and monkeys, suggesting its effectiveness in behavioral management without eliciting dystonic movements, a side effect associated with many antipsychotic drugs (Wise et al., 1987).

Anticonvulsant Applications

Schiff bases of 3-aminomethyl pyridine, related to the pyridin-4-ylmethyl component of the compound , have been synthesized and demonstrated notable anticonvulsant activities. These compounds, upon administration, have shown efficacy in seizure protection in various models, with some compounds outperforming clinically used drugs. This research underscores the therapeutic potential of pyridine derivatives in the management of convulsive disorders, suggesting that similar structural frameworks, including 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)methanamine, could be explored for anticonvulsant applications (Pandey & Srivastava, 2011).

Catalytic and Binding Activities

Studies on diiron(III) complexes involving pyridin-2-ylmethylamine ligands have showcased the effect of these complexes on the hydroxylation of alkanes, a process with significant industrial and environmental implications. These complexes have been evaluated for their catalytic efficiency and selectivity, demonstrating the utility of pyridin-ylmethylamine derivatives in facilitating chemical transformations through metal-ligand interactions. Such insights into the catalytic potential of pyridin-ylmethylamine derivatives could inform the development of novel catalysts for industrial applications, suggesting broader research and application avenues for compounds with similar structures (Sankaralingam & Palaniandavar, 2014).

Properties

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c1-15-11-19(23(2)22-15)14-24(13-17-7-9-21-10-8-17)12-16-3-5-18(20)6-4-16/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLLLXCFSRGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN(CC2=CC=C(C=C2)F)CC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)-N-(pyridin-4-ylmethyl)methanamine

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